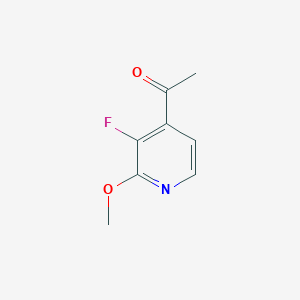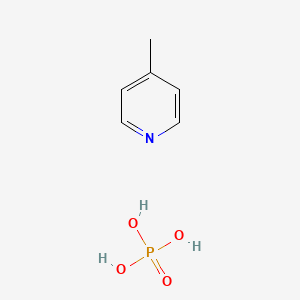
4-Methylpyridine phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylpyridine phosphate is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a methyl group attached to the fourth carbon of the pyridine ring and a phosphate group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methylpyridine phosphate can be synthesized through several methods. One common approach involves the reaction of 4-methylpyridine with phosphoric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is often produced through the ammoxidation of 4-methylpyridine. This process involves the reaction of 4-methylpyridine with ammonia and oxygen in the presence of a catalyst, resulting in the formation of 4-cyanopyridine, which is then hydrolyzed to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylpyridine phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-pyridinecarboxylic acid.
Reduction: Reduction reactions can convert it to 4-methylpyridine.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-Pyridinecarboxylic acid.
Reduction: 4-Methylpyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Methylpyridine phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs for treating various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-methylpyridine phosphate involves its interaction with specific molecular targets and pathways. It primarily acts as a phosphorylating agent, transferring phosphate groups to other molecules. This process is crucial in various biochemical pathways, including energy metabolism and signal transduction .
Comparación Con Compuestos Similares
4-Methylpyridine: The parent compound without the phosphate group.
4-Cyanopyridine: An intermediate in the synthesis of 4-methylpyridine phosphate.
Pyridoxal Phosphate: A biologically active form of vitamin B6 that also contains a phosphate group.
Uniqueness: this compound is unique due to its specific combination of a methyl group and a phosphate group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Propiedades
Fórmula molecular |
C6H10NO4P |
|---|---|
Peso molecular |
191.12 g/mol |
Nombre IUPAC |
4-methylpyridine;phosphoric acid |
InChI |
InChI=1S/C6H7N.H3O4P/c1-6-2-4-7-5-3-6;1-5(2,3)4/h2-5H,1H3;(H3,1,2,3,4) |
Clave InChI |
XWCBTCLNKUWVJL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=NC=C1.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


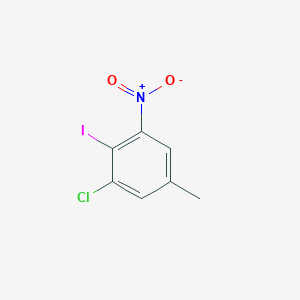

![5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt](/img/structure/B12848498.png)

![Methyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12848504.png)


![2-[1,1,1,4,4,4-Hexafluoro-3-hydroxy-2,3-bis(trifluoromethyl)butan-2-yl]oxyethyl 2-methylprop-2-enoate](/img/structure/B12848524.png)
![(4S,12S)-8,8-dimethyl-4,12-di(propan-2-yl)-3,6,10,13-tetrazatricyclo[8.3.0.02,6]trideca-1(13),2-diene](/img/structure/B12848529.png)
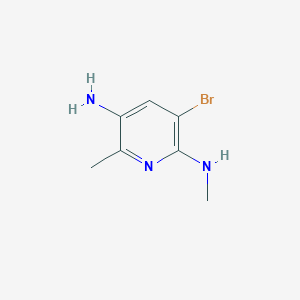
![tert-Butyl 7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12848532.png)
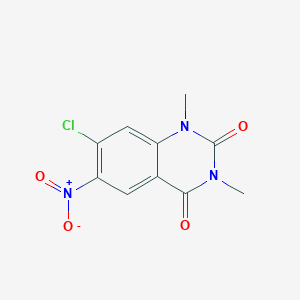
![N-[2-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12848537.png)
